molecular formula C10H15N3O2 B8617731 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine

2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine

Cat. No.: B8617731
M. Wt: 209.24 g/mol
InChI Key: CMUDOFHQRLSOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a morpholino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed reactions to form carbon-carbon bonds between aryl halides and boronic acids. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis can yield the desired pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or morpholino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine
  • 3-Pyridinamine, 2-methoxy-6-(4-morpholinyl)-

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-methoxy-6-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C10H15N3O2/c1-14-10-8(11)2-3-9(12-10)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3

InChI Key

CMUDOFHQRLSOFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)N2CCOCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(6-methoxy-5-nitropyridin-2-yl)morpholine (Preparation 81, 280 mg, 1.170 mmol) in EtOAc/EtOH (1:1, 10 ml) was added palladium on charcoal (10%, 100 mg). The flask was charged with hydrogen and the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was filtered through Celite® and concentrated in vacuo to give the title compound (245 mg, 99%).
Name
4-(6-methoxy-5-nitropyridin-2-yl)morpholine
Quantity
280 mg
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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